4-Oxo-4-(pyridin-3-yl)butanoic acid
Overview
Description
Synthesis Analysis
4-Oxo-4-(pyridin-3-yl)butanoic acid has been synthesized and its crystal and molecular structure studied extensively. The synthesis involves detailed crystallography methods to understand its structure and properties. The molecular conformation and the crystal structure feature strong structure-directing hydrogen bonded chains, resulting in a two-dimensional zig-zag sheet formation. An additional interaction between the neighboring sheets forms a three-dimensional supramolecular structure (Naveen, Suresha, Sudha, Lokanath, & Suchetan, 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by single crystal X-ray diffraction studies. It features a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. The O-H bond of the COOH group points toward the CH2 segment of the side chain, which contributes to the unique molecular structure (Naveen et al., 2016).
Chemical Reactions and Properties
The compound's reactivity has been studied in various chemical reactions. For instance, it undergoes oxidative coupling reactions under certain conditions, forming complex structures with unique properties. This reactivity is often analyzed through spectral data and confirmed by X-ray crystallography (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Scientific Research Applications
Molecular and Crystal Structure Research : This compound has potential applications in the study of molecular and crystal structures (S. Naveen et al., 2016).
Anticancer Activity : It may contribute to the inhibition of tubulin polymerization, which is relevant in cancer research (R. Jayarajan et al., 2019).
Drug Release Applications : 4-Oxo-4-(pyridin-3-yl)butanoic acid has been used as a hydrogelator for controlled drug release (Y. Wang et al., 2007).
Antimicrobial and Antifungal Activities : Derivatives of this compound have shown antimicrobial and antifungal properties (G. H. Sayed et al., 2003).
Biological Activity and Derivatisation : It serves as a biologically active species and a versatile intermediate for further chemical derivations (Mélanie Uguen et al., 2021).
Supramolecular Hydrogels : These compounds can be used to form supramolecular hydrogels with controlled microstructures and stability for various applications (Jiwei Wu et al., 2007).
Study of Hydrogen Bonding : this compound features unique hydrogen bonding that forms an 8-membered chelate ring, relevant in chemical structure studies (P. Dobbin et al., 1993).
Medical Treatment : This compound is used in the synthesis of oxaprozin, a drug for treating rheumatism arthritis and scapulohumeral periarthritis (Li Gong-chu, 2015).
Biomarker in Smoking Research : It is used in assays to evaluate the metabolic activation of nicotine-derived nitrosamines in smokers, which is significant in cancer research (Meng Jing et al., 2014).
Safety and Hazards
The safety information for 4-Oxo-4-(pyridin-3-yl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to this compound available for further reading .
Mechanism of Action
Target of Action
It is known to be a byproduct of tobacco-specific n-nitrosamines generated by cytochrome p-450 . Cytochrome P-450 is a family of enzymes that play a key role in the metabolism of drugs and other substances in the body.
Mode of Action
It is known to be a byproduct of the hydroxylation of methylnitrosaminopyridylbutanone, a process catalyzed by cytochrome P-450
Pharmacokinetics
As a metabolite of nicotine, it is likely to be found in the urine of smokers
properties
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUNMCABQUBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863335 | |
Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Succinoylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000992 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4192-31-8 | |
Record name | 4-Oxo-4-(3-pyridyl)butyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4192-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4192-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4EX5XJ5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Succinoylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000992 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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